molecular formula C3H3FN2O B12636989 4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole CAS No. 921604-92-4

4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole

Cat. No.: B12636989
CAS No.: 921604-92-4
M. Wt: 102.07 g/mol
InChI Key: CLGSBXUFGZWRSA-UHFFFAOYSA-N
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Description

4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a fluorine atom at the 4-position and an oxo group at the 1-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at the 4-position can be substituted by nucleophiles.

    Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

    Oxidation and Reduction: The oxo group at the 1-position can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used under mild conditions.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate these reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole is unique due to the presence of both a fluorine atom and an oxo group, which confer distinct chemical and biological properties

Properties

CAS No.

921604-92-4

Molecular Formula

C3H3FN2O

Molecular Weight

102.07 g/mol

IUPAC Name

4-fluoro-1-oxido-4H-pyrazol-1-ium

InChI

InChI=1S/C3H3FN2O/c4-3-1-5-6(7)2-3/h1-3H

InChI Key

CLGSBXUFGZWRSA-UHFFFAOYSA-N

Canonical SMILES

C1=N[N+](=CC1F)[O-]

Origin of Product

United States

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